molecular formula C10H17NO3S B12978977 N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine

N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine

Cat. No.: B12978977
M. Wt: 231.31 g/mol
InChI Key: CMYYGAJRBATKOZ-JAMMHHFISA-N
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Description

N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and an alanine moiety, which is one of the 20 standard amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.

    Attachment of the Alanine Moiety: The alanine moiety can be introduced through a coupling reaction using a protected form of L-alanine and the thiopyran intermediate.

    N-Methylation: The final step involves the methylation of the nitrogen atom to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It can also serve as a model compound for investigating the metabolism and biotransformation of thiopyran derivatives.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiopyran ring and the alanine moiety suggests possible applications in drug design and development.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure could also make it useful in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors through its thiopyran ring and alanine moiety. These interactions could modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-glycine: Similar structure but with glycine instead of alanine.

    N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-valine: Similar structure but with valine instead of alanine.

    N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-serine: Similar structure but with serine instead of alanine.

Uniqueness

N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine is unique due to the presence of the alanine moiety, which can impart specific stereochemical and electronic properties

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

(2S)-2-[methyl(thiane-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C10H17NO3S/c1-7(10(13)14)11(2)9(12)8-5-3-4-6-15-8/h7-8H,3-6H2,1-2H3,(H,13,14)/t7-,8?/m0/s1

InChI Key

CMYYGAJRBATKOZ-JAMMHHFISA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)C1CCCCS1

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C1CCCCS1

Origin of Product

United States

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